molecular formula C11H14N2O6S B2892803 5-[(4-Acetylpiperazin-1-yl)sulfonyl]furan-2-carboxylic acid CAS No. 1038386-17-2

5-[(4-Acetylpiperazin-1-yl)sulfonyl]furan-2-carboxylic acid

Cat. No.: B2892803
CAS No.: 1038386-17-2
M. Wt: 302.3
InChI Key: DXFMKRCRHDBKBH-UHFFFAOYSA-N
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Description

5-[(4-Acetylpiperazin-1-yl)sulfonyl]furan-2-carboxylic acid is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Acetylpiperazin-1-yl)sulfonyl]furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with 4-acetylpiperazine and a sulfonylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Acetylpiperazin-1-yl)sulfonyl]furan-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

Scientific Research Applications

5-[(4-Acetylpiperazin-1-yl)sulfonyl]furan-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-Acetylpiperazin-1-yl)sulfonyl]furan-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Methylpiperazin-1-yl)sulfonyl]furan-2-carboxylic acid
  • 5-[(4-Ethylpiperazin-1-yl)sulfonyl]furan-2-carboxylic acid
  • 5-[(4-Propylpiperazin-1-yl)sulfonyl]furan-2-carboxylic acid

Uniqueness

Compared to similar compounds, 5-[(4-Acetylpiperazin-1-yl)sulfonyl]furan-2-carboxylic acid is unique due to the presence of the acetyl group in the piperazine moiety. This structural feature enhances its ability to interact with specific molecular targets, potentially leading to improved biological activity and therapeutic efficacy .

Properties

IUPAC Name

5-(4-acetylpiperazin-1-yl)sulfonylfuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O6S/c1-8(14)12-4-6-13(7-5-12)20(17,18)10-3-2-9(19-10)11(15)16/h2-3H,4-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFMKRCRHDBKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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